![molecular formula C18H21N7O B2866339 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine CAS No. 2320583-48-8](/img/structure/B2866339.png)
6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a synthetic compound with a complex structure that encompasses a purine core, a piperidinyl moiety, and a cyclopropylpyridazinyl group. The compound is of interest due to its potential pharmacological properties and its role in various scientific research domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available compounds such as purine derivatives and pyridazine intermediates.
Formation of the Piperidinyl Moiety: : A piperidine ring is constructed and functionalized to include an appropriate leaving group.
Linking the Cyclopropylpyridazinyl Group: : The cyclopropylpyridazinyl group is introduced through nucleophilic substitution or coupling reactions.
Final Assembly: : The final step involves the nucleophilic attack of the purine core onto the piperidinyl moiety to form the desired compound.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where it is converted to oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound might be achieved using reducing agents like sodium borohydride or lithium aluminium hydride, yielding various reduced forms.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substituting Agents: : Various nucleophiles and electrophiles depending on the desired product.
科学研究应用
Chemistry
In chemistry, the compound is used as a building block for more complex molecules. Its unique structure makes it suitable for studying reaction mechanisms and designing new chemical entities.
Biology
In biology, 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is investigated for its potential as a biochemical probe. Its interactions with biological molecules can help elucidate cellular pathways and functions.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic benefits. Preliminary studies suggest it may have activity against certain biological targets, making it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of novel materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine exerts its effects is primarily through its interaction with molecular targets. It binds to specific proteins or receptors, modulating their activity. This interaction often involves the purine core binding to nucleotide-binding sites, while the piperidinyl and cyclopropylpyridazinyl groups provide specificity and stability to the interaction.
相似化合物的比较
6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine can be compared with other purine derivatives such as:
Adenosine: : A naturally occurring purine nucleoside with various physiological roles.
Theophylline: : A methylxanthine drug used for respiratory diseases.
Caffeine: : A central nervous system stimulant with a similar purine structure.
What sets this compound apart is its unique substitution pattern, which endows it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Hope this gives you a comprehensive insight into the compound. Anything else you're curious about?
属性
IUPAC Name |
6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-13(1)14-3-4-15(24-23-14)26-9-12-5-7-25(8-6-12)18-16-17(20-10-19-16)21-11-22-18/h3-4,10-13H,1-2,5-9H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHCPYPABBAMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2866258.png)
![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)
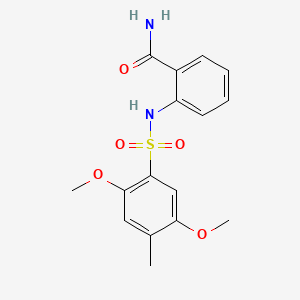
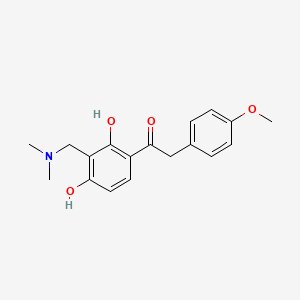
![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2866266.png)
![2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2866268.png)
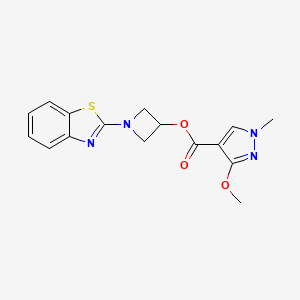
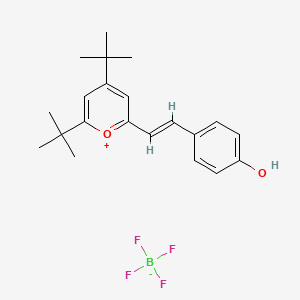
![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2866276.png)
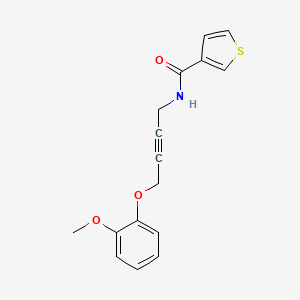
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2866278.png)
![N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2866279.png)
